Cas no 7087-61-8 (1-(3-Fluoro-5-nitrophenyl)ethanone)
1-(3-Fluoro-5-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 7087-61-8
- SCHEMBL15542206
- 1-(3-fluoro-5-nitro-phenyl)ethanone
- MSQCGYOUMZTTFH-UHFFFAOYSA-N
- 3'-FLUORO-5'-NITROACETOPHENONE
- AKOS017516157
- AB70441
- 1-(3-FLUORO-5-NITROPHENYL)ETHANONE
- A1-38499
- 1-(3-Fluoro-5-nitrophenyl)ethanone
-
- Inchi: 1S/C8H6FNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3
- InChI Key: MSQCGYOUMZTTFH-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C(C)=O)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 183.03317122Da
- Monoisotopic Mass: 183.03317122Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.9Ų
1-(3-Fluoro-5-nitrophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000113-1g |
3'-Fluoro-5'-nitroacetophenone |
7087-61-8 | 97% | 1g |
$1579.40 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621726-500mg |
1-(3-Fluoro-5-nitrophenyl)ethan-1-one |
7087-61-8 | 98% | 500mg |
¥4141.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621726-1g |
1-(3-Fluoro-5-nitrophenyl)ethan-1-one |
7087-61-8 | 98% | 1g |
¥6351.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621726-2.5g |
1-(3-Fluoro-5-nitrophenyl)ethan-1-one |
7087-61-8 | 98% | 2.5g |
¥11776.00 | 2024-05-02 | |
| Crysdot LLC | CD12040870-1g |
1-(3-Fluoro-5-nitrophenyl)ethanone |
7087-61-8 | 95+% | 1g |
$729 | 2024-07-24 |
1-(3-Fluoro-5-nitrophenyl)ethanone Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(3-Fluoro-5-nitrophenyl)ethanone
Recent Advances in the Study of 1-(3-Fluoro-5-nitrophenyl)ethanone (CAS: 7087-61-8) in Chemical and Biomedical Research
1-(3-Fluoro-5-nitrophenyl)ethanone (CAS: 7087-61-8) is a fluorinated aromatic ketone that has recently garnered significant attention in chemical and biomedical research due to its versatile applications in drug discovery and material science. This compound, characterized by its nitro and fluoro substituents, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential industrial applications.
In the context of synthetic chemistry, 1-(3-Fluoro-5-nitrophenyl)ethanone has been employed as a precursor for the preparation of heterocyclic compounds with significant biological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of fluorinated quinoline derivatives, which exhibited potent inhibitory effects against Mycobacterium tuberculosis. The presence of the nitro group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups that enhance the compound's bioactivity. Furthermore, the electron-withdrawing nature of the fluoro substituent has been shown to improve the metabolic stability of resulting drug candidates, a critical factor in pharmaceutical development.
From a biomedical perspective, recent investigations have focused on the compound's role in modulating enzymatic activity. Research conducted at the University of Cambridge in 2024 revealed that derivatives of 1-(3-Fluoro-5-nitrophenyl)ethanone act as allosteric modulators of protein kinase C (PKC), a family of enzymes implicated in cancer progression. These findings suggest potential applications in oncology, particularly for tumors resistant to conventional PKC inhibitors. Additionally, the compound's unique electronic properties, resulting from the synergistic effects of the nitro and fluoro groups, make it a promising candidate for the development of fluorescent probes used in cellular imaging and diagnostic assays.
Industrial applications of 1-(3-Fluoro-5-nitrophenyl)ethanone have also expanded in recent years. A 2024 patent filed by a leading pharmaceutical company describes its use in the scalable production of agrochemicals, specifically as a key intermediate in the synthesis of next-generation herbicides. The compound's stability under various reaction conditions and its compatibility with green chemistry principles have positioned it as an attractive option for large-scale manufacturing processes. Moreover, advances in catalytic fluorination techniques have improved the cost-efficiency of producing this compound, further enhancing its industrial viability.
In conclusion, 1-(3-Fluoro-5-nitrophenyl)ethanone (CAS: 7087-61-8) continues to demonstrate significant value across multiple research domains. Its unique chemical properties enable diverse applications ranging from drug discovery to material science, while recent methodological advances have addressed previous challenges in its synthesis and utilization. Future research directions may focus on exploring its potential in targeted drug delivery systems and as a scaffold for the development of multi-functional therapeutic agents. The compound's versatility and the growing body of research supporting its applications underscore its importance in contemporary chemical and biomedical research.
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